molecular formula C11H8BrNO2 B11851931 Methyl 2-bromoquinoline-6-carboxylate

Methyl 2-bromoquinoline-6-carboxylate

Cat. No.: B11851931
M. Wt: 266.09 g/mol
InChI Key: ORBLHNNQTOVSKY-UHFFFAOYSA-N
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Description

Methyl 2-bromoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H8BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromoquinoline-6-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 2-bromoquinoline-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromoquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of Methyl 2-bromoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison: Methyl 2-bromoquinoline-6-carboxylate is unique due to the position of the bromine atom and the carboxylate group on the quinoline ring. This specific arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The position of substituents on the quinoline ring can significantly affect the compound’s electronic properties and its interaction with biological targets .

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

methyl 2-bromoquinoline-6-carboxylate

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3

InChI Key

ORBLHNNQTOVSKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Br

Origin of Product

United States

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